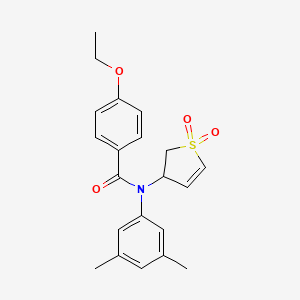

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Descripción

BenchChem offers high-quality N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-26-20-7-5-17(6-8-20)21(23)22(18-9-10-27(24,25)14-18)19-12-15(2)11-16(3)13-19/h5-13,18H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQVMVFMSHZAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is an organic compound with a complex structure that combines a benzamide moiety with a thiophene derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide reflects its intricate design. The structure is characterized by the following components:

- Benzamide group : Provides a foundation for various biological interactions.

- Thiophene derivative : Imparts unique electronic properties and enhances binding affinity to biological targets.

- Ethoxy substitution : Contributes to the lipophilicity and overall stability of the compound.

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide exhibit significant biological activities through various mechanisms:

- Protein Binding : The compound can effectively bind to specific proteins involved in disease pathways, potentially inhibiting their functions and contributing to therapeutic effects.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Comparative Analysis with Related Compounds

The biological activity of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can be compared with structurally related compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |

| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |

| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |

The uniqueness of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide lies in its specific combination of substituents and functional groups that may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

- In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits significant inhibition of certain cancer cell lines through apoptosis induction.

- Animal Models : Research involving animal models has indicated potential therapeutic benefits in reducing inflammation and pain associated with chronic conditions.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.